Clinical Dose Range vs. Acetohexamide
In the sole published clinical study directly comparing Heptolamide (referred to as cycloheptolamide) with another first-generation sulfonylurea, Balodimos et al. (1961) tested both agents in diabetic patients over periods up to ten months. Heptolamide was administered at daily doses ranging from 100 to 600 mg, while acetohexamide was dosed at 250 to 1000 mg per day [1]. The lower minimum effective daily dose of Heptolamide (100 mg vs. 250 mg for acetohexamide) suggests modestly greater milligram-scale potency, though the study concluded neither agent presented major advantages over existing sulfonylureas tolbutamide and chlorpropamide [1]. This head-to-head dataset is the only comparative clinical evidence available for Heptolamide.
| Evidence Dimension | Clinical daily dose range in type 2 diabetic patients |
|---|---|
| Target Compound Data | Heptolamide: 100–600 mg/day (divided into 2–3 doses) |
| Comparator Or Baseline | Acetohexamide: 250–1000 mg/day |
| Quantified Difference | Minimum effective dose: Heptolamide 100 mg vs. Acetohexamide 250 mg (2.5-fold lower); Maximum dose: Heptolamide 600 mg vs. Acetohexamide 1000 mg (1.67-fold lower) |
| Conditions | 71 diabetic patients treated with Heptolamide; 27 with acetohexamide; treatment duration up to 10 months; patients selected as likely sulfonylurea responders (Balodimos et al., Metabolism, 1961) |
Why This Matters
For researchers designing preclinical or translational studies requiring a sulfonylurea reference compound with documented human dosing parameters, Heptolamide provides a therapeutically tested dose range (100–600 mg/day) that is distinct from—and not interchangeable with—the dosing of any marketed first-generation sulfonylurea.
- [1] Balodimos MC, Stimson WH, Tanner DC, Reid JA, Williams RH. Cycloheptolamide and acetohexamide in therapy of diabetes mellitus. Metabolism. 1961 Dec;10:1063–1073. PMID: 13864488. View Source
